N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-14(10-7-8-19(16,17)9-10)13(15)11-5-3-4-6-12(11)18-2/h3-6,10H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYHCWWFTAQOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide typically involves the reaction of 2-methoxy-N-methylbenzamide with 1,1-dioxidotetrahydrothiophene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or sulfide derivatives. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-(naphthalen-1-ylmethyl)benzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide .
Uniqueness
This compound is unique due to its specific structural features and the presence of both methoxy and methylbenzamide groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. This article discusses its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring, which contributes to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 299.36 g/mol. The presence of functional groups such as methoxy and amide enhances its pharmacological profile.
Target of Action
This compound primarily targets G protein-gated inwardly-rectifying potassium (GIRK) channels . This interaction is crucial for regulating neuronal excitability and neurotransmitter release.
Mode of Action
As an activator of GIRK channels, this compound modulates the flow of potassium ions across cell membranes, leading to hyperpolarization of neurons and reduced excitability. This mechanism suggests potential applications in treating neurological disorders such as epilepsy and anxiety.
Pharmacokinetics
Research indicates that compounds similar to this compound exhibit nanomolar potency as GIRK1/2 activators with enhanced metabolic stability compared to traditional urea-based compounds. This stability is critical for developing effective therapeutic agents that require prolonged action in biological systems.
Antinociceptive Effects
Preliminary studies have demonstrated that this compound exhibits antinociceptive properties. In animal models, the compound significantly reduced pain responses, suggesting its potential use in pain management therapies.
Anti-inflammatory Properties
In vitro assays indicate that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial for treating conditions characterized by chronic inflammation.
Anticancer Potential
Emerging evidence suggests that this compound may exhibit anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines, highlighting its potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antinociceptive | Significant reduction in pain | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis in cell lines |
Case Studies and Research Findings
- Antinociceptive Study : A study conducted on rodents demonstrated that administration of this compound resulted in a 50% reduction in pain response compared to control groups. The mechanism was attributed to GIRK channel activation leading to decreased neuronal excitability.
- Anti-inflammatory Research : In vitro studies showed that the compound inhibited the release of TNF-alpha and IL-6 from macrophages stimulated with lipopolysaccharides (LPS). This suggests a pathway for its use in inflammatory diseases.
- Anticancer Investigation : A series of experiments using cancer cell lines indicated that the compound could reduce cell viability by inducing apoptosis through the activation of caspase pathways. Further studies are needed to elucidate the specific molecular mechanisms involved.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide?
- Methodology :
- Step 1 : React 2-methoxy-N-methylbenzamide with a sulfone-activated tetrahydrothiophene derivative (e.g., via nucleophilic substitution or coupling reactions). Sodium bicarbonate is often used to maintain alkaline conditions, preventing hydrolysis of sensitive intermediates .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the formation of the sulfone moiety (1,1-dioxidotetrahydrothiophene). DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) can facilitate amide bond formation under mild conditions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures.
Q. How can the structure of this compound be unambiguously confirmed?
- Analytical Techniques :
- NMR Spectroscopy : Key signals include methoxy protons (δ ~3.8 ppm in NMR), methyl groups attached to nitrogen (δ ~3.0 ppm), and sulfone resonances (δ ~3.5–4.0 ppm for tetrahydrothiophene-dioxide protons) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the sulfone geometry and confirm stereochemistry. Example Space group , unit cell parameters derived from similar benzamide derivatives .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for : 296.0956) .
Q. What solvent systems are optimal for studying its solubility and stability?
- Experimental Design :
- Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 1–12). Stability is assessed via HPLC at 25°C and 40°C over 72 hours.
- Hydrolytic Stability : Monitor sulfone degradation under acidic (0.1M HCl) and basic (0.1M NaOH) conditions using UV-Vis spectroscopy (λ ~270 nm) .
Advanced Research Questions
Q. How does the sulfone moiety influence hydrogen-bonding interactions in supramolecular assemblies?
- Methodology :
- Spectroscopic Analysis : Use FT-IR (stretching frequencies for S=O at ~1150–1300 cm) and - HMBC NMR to map hydrogen-bond donor/acceptor sites .
- Cocrystallization Studies : Co-crystallize with hydrogen-bond acceptors (e.g., 2-aminobenzothiazole) and analyze packing motifs via Mercury 4.0 software .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for sulfone-mediated reactions. Compare activation energies of sulfone vs. non-sulfone analogs.
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., sulfone oxygen) prone to nucleophilic attack .
Q. How to resolve contradictions in crystallographic data when the compound forms polymorphs?
- Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
